Acipimox-¹³C₂,¹⁵N₂: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Acipimox-¹³C₂,¹⁵N₂. Acipimox, a nicotinic acid derivative, is utilized as a hypolipidemic agent. The isotopically labeled version, Acipimox-¹³C₂,¹⁵N₂, serves as an internal standard for its quantification in biological matrices, necessitating a thorough understanding of its quality and purity for accurate research and drug development applications.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Acipimox-¹³C₂,¹⁵N₂ is a formal document that confirms the compound's quality and purity, ensuring it meets predefined specifications. While an actual CoA for a specific lot is provided by the supplier, this guide outlines the typical data and its significance.

Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Acipimox-13C2,15N2. These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Properties and Identification

Parameter	Specification	
Chemical Formula	C ₄ ¹³ C ₂ H ₆ ¹⁵ N ₂ O ₃	
Molecular Weight	158.10 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Identity (¹H NMR)	Conforms to structure	
Identity (Mass Spec)	Conforms to structure	

Table 2: Purity and Impurity Profile

Test	Method	Specification
Chemical Purity	HPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥98% (¹³C₂,¹⁵N₂)
Residual Solvents	GC-HS	To be reported
Water Content	Karl Fischer	To be reported
Elemental Analysis	Combustion Analysis	Conforms to theoretical values (±0.4%)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Acipimox-¹³C₂,¹⁵N₂ purity. The following sections describe the standard experimental protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Acipimox-¹³C₂, ¹⁵N₂ by separating it from any non-labeled Acipimox and other potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)

Chromatographic Conditions:

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: A typical gradient would start with a high percentage of A, gradually
 increasing the percentage of B to elute the analyte and any impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- · Detection Wavelength: 265 nm
- Injection Volume: 10 μL

Procedure:

- Prepare a stock solution of Acipimox-13C2,15N2 in a suitable solvent (e.g., DMSO).
- Dilute the stock solution with the mobile phase to an appropriate concentration.
- Inject the sample onto the HPLC system.
- Record the chromatogram and integrate the peak areas.

Calculate the purity by dividing the peak area of Acipimox-¹³C₂,¹⁵N₂ by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

 1 H and 13 C NMR are used to confirm the chemical structure of Acipimox $^{-13}$ C $_2$, 15 N $_2$ and to provide an estimate of the isotopic enrichment.

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

• Dissolve an accurately weighed amount of Acipimox-¹³C₂,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Parameters:

• Solvent: DMSO-d6

Temperature: 25 °C

Number of Scans: 16

• Relaxation Delay: 1 s

• Pulse Width: Observe pulse (e.g., 30°)

¹³C NMR Parameters:

• Solvent: DMSO-d6

• Temperature: 25 °C

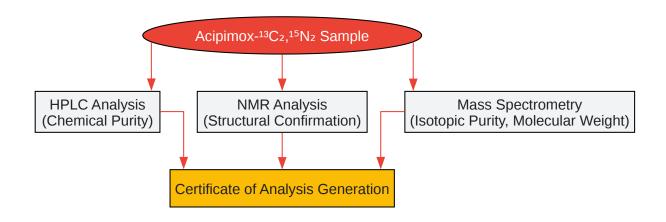
Number of Scans: 1024

Relaxation Delay: 2 s

Pulse Program: Proton-decoupled

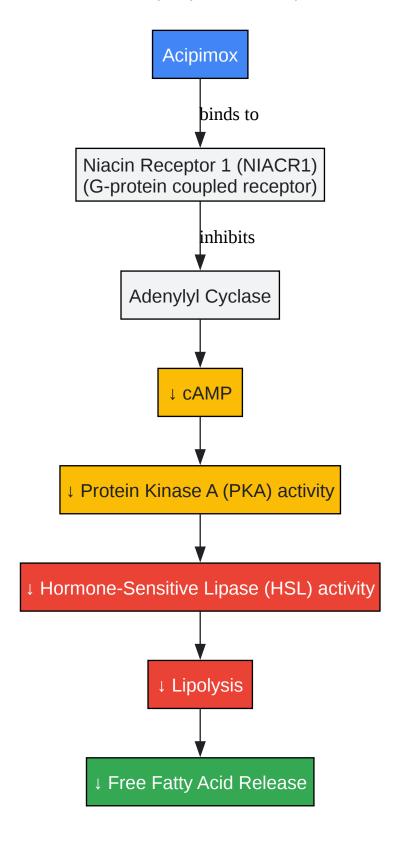
Data Analysis:

- The ¹H NMR spectrum is used to confirm the proton environment of the molecule.
- The ¹³C NMR spectrum will show signals corresponding to the carbon atoms. The presence of ¹³C-labeled carbons will result in characteristic splitting patterns or enhanced signal intensities, which can be used to confirm the position of the labels.


Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved with Acipimox-¹³C₂,¹⁵N₂, the following diagrams illustrate the synthesis workflow, the analytical workflow for purity determination, and the signaling pathway of Acipimox.

Click to download full resolution via product page


Caption: A simplified workflow for the synthesis of Acipimox-¹³C₂, ¹⁵N₂.

Click to download full resolution via product page

Caption: The analytical workflow for the quality control of Acipimox-13C2,15N2.

Click to download full resolution via product page

Caption: The signaling pathway of Acipimox in adipocytes.

• To cite this document: BenchChem. [Acipimox-¹³C₂,¹⁵N₂: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554795#acipimox-13c2-15n2-certificate-of-analysis-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com